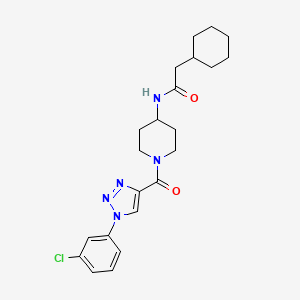

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and a cyclohexyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the triazole and piperidine rings would introduce some rigidity into the structure, while the cyclohexyl group could adopt different conformations .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing triazole rings are known to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions . Piperidine rings can act as bases or nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms in the triazole and piperidine rings could allow for hydrogen bonding, which could affect the compound’s solubility and boiling/melting points .Aplicaciones Científicas De Investigación

Antidiabetic Potential

The 1,2,4-triazoles, structurally similar to N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide, have been explored for their antidiabetic properties. These compounds were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as new drug candidates for treating type II diabetes. This class of compounds exhibited better inhibition than acarbose, a commercially available α-glucosidase inhibitor, while also demonstrating low hemolytic activity, highlighting their potential for therapeutic use with minimal cytotoxicity (Aziz ur-Rehman et al., 2018).

Antibacterial Properties

Research on similar 1,2,4-triazole derivatives has revealed weak antibacterial activities. These compounds, synthesized through reactions involving chlorophenyl groups, have shown moderate efficacy against bacterial strains like Bacillus Subtilis and Escherichia Coli. Such findings suggest the potential use of these compounds in the development of new antibacterial agents (R. Deshmukh et al., 2017).

Antioxidant and Antiradical Activities

Some triazole derivatives exhibit significant antioxidant and antiradical activities. The synthesized compounds, which structurally resemble N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide, were screened for their ability to inhibit oxidative processes. This suggests their potential application in the development of new antioxidant therapies (O. Bekircan et al., 2008).

Lipase and α-Glucosidase Inhibition

Recent studies have demonstrated the efficacy of certain 1,2,4-triazole compounds in inhibiting lipase and α-glucosidase enzymes. This property suggests their potential application in treating conditions like obesity and diabetes, where the regulation of lipid and carbohydrate metabolism is crucial (O. Bekircan et al., 2015).

Propiedades

IUPAC Name |

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN5O2/c23-17-7-4-8-19(14-17)28-15-20(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)13-16-5-2-1-3-6-16/h4,7-8,14-16,18H,1-3,5-6,9-13H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLARXIUYVLIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2804195.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2804197.png)

![diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2804199.png)

![8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2804208.png)

![N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2804210.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)